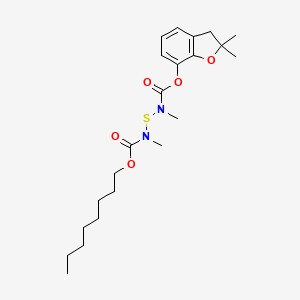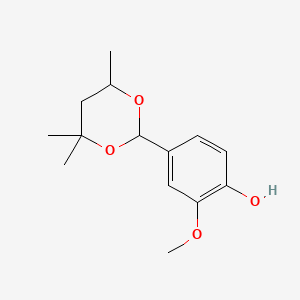
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol is an organic compound with the molecular formula C14H20O4. This compound features a phenolic group substituted with a methoxy group and a dioxane ring, making it a unique structure in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol typically involves the reaction of a phenolic compound with a dioxane derivative under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the dioxane ring can influence the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol: Lacks the dioxane ring, making it less stable and less reactive.
4-Methoxyphenol: Similar structure but without the dioxane ring, leading to different chemical properties.
2,4-Dimethoxyphenol: Contains two methoxy groups but no dioxane ring, resulting in different reactivity.
Uniqueness
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol is unique due to the presence of both a methoxy group and a dioxane ring, which confer distinct chemical and physical properties. This combination makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
52514-66-6 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C14H20O4/c1-9-8-14(2,3)18-13(17-9)10-5-6-11(15)12(7-10)16-4/h5-7,9,13,15H,8H2,1-4H3 |
Clé InChI |
CIOMDFVGRMKKNB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(O1)C2=CC(=C(C=C2)O)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
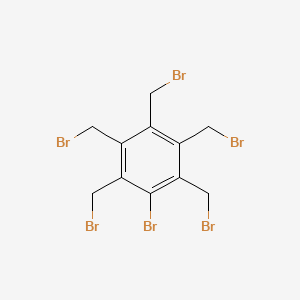

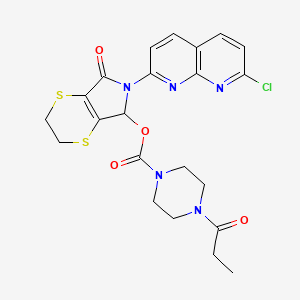
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
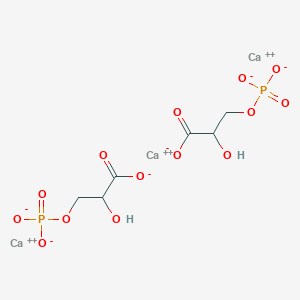
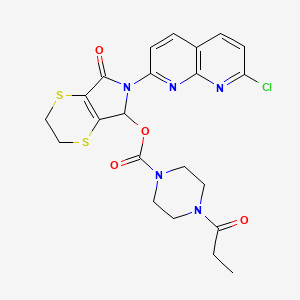
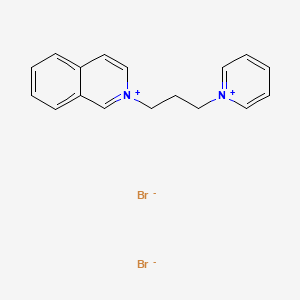
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
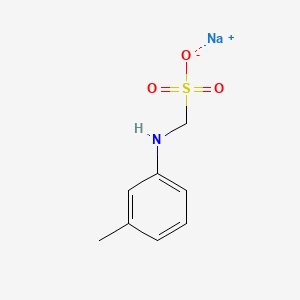

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
